N-Fmoc-(S)-1-mercapto-2-propanamine
Description
Contextual Role of Synthetic Amino Acid Derivatives in Chemical Biology
Synthetic amino acid derivatives are fundamental to the advancement of chemical biology. amerigoscientific.comnumberanalytics.com These molecules, which are modified versions of the naturally occurring amino acids, serve as building blocks in the synthesis of peptides and proteins with novel properties. amerigoscientific.comnumberanalytics.com The ability to introduce non-natural side chains, stereochemistries, and backbone structures allows researchers to probe and manipulate biological systems with high precision. amerigoscientific.com
These custom-designed amino acids are instrumental in several key areas of research:
Protein Engineering: Introducing synthetic amino acids can enhance protein stability, alter enzymatic activity, or create new binding sites. numberanalytics.com
Drug Discovery: Many therapeutic peptides incorporate synthetic amino acids to improve their resistance to degradation by proteases, enhance their bioavailability, or refine their target specificity. amerigoscientific.comnumberanalytics.com
Molecular Probes: By incorporating functionalities like fluorescent tags or cross-linking agents into amino acid structures, scientists can study protein-protein interactions and cellular processes. amerigoscientific.com
The synthesis of these derivatives often involves complex organic chemistry, enabling the creation of molecules tailored for specific applications in fields as diverse as materials science and medicine. nih.gov
Overview of Research Trajectories for N-Fmoc-(S)-1-mercapto-2-propanamine
This compound represents a specific and valuable building block within the broader class of Fmoc-protected thiol-containing amino acid derivatives. Its structure, which is an isomer of the more common cysteine derivatives, offers unique possibilities for creating novel peptide and peptidomimetic structures.
Research involving this compound is primarily focused on its application as a synthetic intermediate. Its utility lies in the ability to introduce a mercaptomethyl-ethylamino moiety into a larger molecule. This can be particularly useful in the synthesis of:
Peptidomimetics: These are compounds that mimic the structure and function of natural peptides but have been modified to improve their properties, such as stability or activity. The unique backbone structure resulting from the incorporation of this compound can lead to novel peptidomimetic scaffolds.
Asymmetric Synthesis: The defined (S)-stereochemistry of this compound makes it a chiral building block for the synthesis of enantiomerically pure molecules.
Modified Peptides: The free thiol group allows for the site-specific introduction of modifications after the main peptide chain has been assembled. This can include the attachment of labels, cross-linkers, or other functional groups.
While extensive research specifically detailing the applications of this compound is not widely published in mainstream literature, its availability from chemical suppliers indicates its use in specialized synthetic projects within academic and industrial research laboratories.
Below is a table summarizing the key properties of this compound and its related isomers.
| Property | This compound | N-Fmoc-(R)-1-mercapto-2-propanamine | N-Fmoc-(S)-2-mercapto-1-propanamine | N-Fmoc-(R)-2-mercapto-1-propanamine |
| CAS Number | 1231959-16-2 weeiboo.com | 202751-94-8 eontrading.uknextpeptide.com | Not specified | Not specified |
| Molecular Formula | C18H19NO2S achemblock.com | C18H19NO2S achemblock.com | C18H19NO2S achemblock.com | C18H19NO2S achemblock.com |
| Molecular Weight | 313.42 g/mol achemblock.com | 313.42 g/mol achemblock.com | 313.42 g/mol achemblock.com | 313.42 g/mol achemblock.com |
| Stereochemistry | (S) | (R) | (S) | (R) |
| IUPAC Name | (9H-fluoren-9-yl)methyl (S)-(1-mercaptopropan-2-yl)carbamate | (9H-fluoren-9-yl)methyl (R)-(1-mercaptopropan-2-yl)carbamate nextpeptide.com | (9H-fluoren-9-yl)methyl (S)-(2-mercaptopropyl)carbamate achemblock.com | (9H-fluoren-9-yl)methyl (R)-(2-mercaptopropyl)carbamate achemblock.com |
Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-sulfanylpropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2S/c1-12(11-22)19-18(20)21-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,22H,10-11H2,1H3,(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHHOQQMSKOYFQF-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N Fmoc S 1 Mercapto 2 Propanamine and Analogues
Stereoselective Synthesis and Derivatization
The precise arrangement of atoms in three-dimensional space is critical for the biological activity of chiral molecules. Therefore, controlling the stereochemistry at the C2 position of the propanamine backbone is paramount in the synthesis of N-Fmoc-(S)-1-mercapto-2-propanamine.
Chiral Resolution and Asymmetric Synthetic Pathways
Achieving the desired (S)-enantiomer of 1-mercapto-2-propanamine requires either separating a racemic mixture (chiral resolution) or directly synthesizing the single enantiomer (asymmetric synthesis).
Chiral Resolution: A common strategy involves the resolution of a racemic precursor, such as 1-amino-2-propanol. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, like tartaric acid or its derivatives. google.com The differing physical properties of the diastereomers, such as solubility, allow for their separation by fractional crystallization. youtube.com Once the (S)-1-amino-2-propanol enantiomer is isolated, it can be carried forward through subsequent functional group transformations to yield the target thiol. Enzymatic resolution is another powerful technique, where an enzyme selectively acylates one enantiomer of a racemic amine or alcohol, allowing the unreacted enantiomer to be separated. google.com
Asymmetric Synthesis: A more direct and often more efficient approach is asymmetric synthesis, which creates the desired stereocenter from a prochiral starting material. A highly effective strategy begins with a chiral precursor, such as (S)-epoxypropane (propylene oxide). The ring-opening of this epoxide with an amine source, such as trifluoroacetamide (B147638) followed by hydrolysis, can produce (S)-1-amino-2-propanol with high enantiomeric purity. google.com This method avoids the need for resolution and provides a reliable route to the chiral amino alcohol intermediate. nih.gov Furthermore, modern catalytic methods like the Sharpless Asymmetric Aminohydroxylation can install both the amine and hydroxyl groups across a double bond with high stereocontrol, offering a pathway to various Fmoc-protected amino alcohols that serve as precursors. nih.gov
A plausible asymmetric pathway to the target compound is summarized below:
Table 1: Proposed Asymmetric Synthesis Pathway| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product |
|---|---|---|---|---|
| 1 | Epoxide Ring Opening | (S)-Propylene Oxide | 1. NaN32. H2, Pd/C | (S)-1-Amino-2-propanol |
| 2 | Hydroxyl to Thiol Conversion | (S)-1-Amino-2-propanol | 1. Mesyl Chloride, Et3N2. KSAc3. HCl | (S)-1-Amino-2-propanethiol |
Functional Group Interconversions and Side Chain Modifications
Functional group interconversion is the process of converting one functional group into another, a fundamental tool in organic synthesis. nih.gov For the synthesis of this compound from the more accessible (S)-1-amino-2-propanol intermediate, the key transformation is the conversion of the secondary hydroxyl group into a thiol. This is typically achieved via a two-step process to ensure stereochemical control, proceeding through an SN2 mechanism. The alcohol is first converted into a good leaving group, such as a mesylate or tosylate. Subsequent displacement with a sulfur nucleophile, such as potassium thioacetate (B1230152) (KSAc), followed by hydrolysis of the resulting thioacetate, yields the desired thiol.
Modifications to the side chain can produce a variety of useful analogues. For instance, alkylation of the thiol group can be performed to install different functionalities. This S-alkylation is a chemoselective and mild process, often promoted by molecular sieves in the presence of an alkyl halide, which can be performed even on complex peptide sequences containing a free cysteine sulfhydryl group. uci.edu This allows for the synthesis of analogues with lipidic moieties or other reporter groups attached to the sulfur atom.
Solid-Phase Synthesis Protocols Utilizing Fmoc Chemistry
Solid-phase peptide synthesis (SPPS) is the dominant method for assembling peptides in a stepwise fashion on a polymer support. researchgate.net The use of this compound as a building block in Fmoc-based SPPS requires careful optimization of resin attachment, cleavage, and coupling steps to ensure high yield and purity. nih.gov
Optimized Resin Attachment and Cleavage Strategies
The choice of resin is critical in SPPS as its linker determines the C-terminal functionality of the final peptide and the conditions required for cleavage. peptide.com For syntheses aiming to incorporate this compound, a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin is often preferred. uci.edunih.gov This resin allows for the attachment of the building block via its free amine and subsequent cleavage of the completed chain under very mild acidic conditions (e.g., with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane), which helps preserve sensitive functionalities, including the thiol group (provided it is appropriately protected). peptide.com
Table 2: Common Resins for Fmoc SPPS
| Resin Type | Linker Type | Cleavage Conditions | C-Terminal Functionality |
|---|---|---|---|
| Wang Resin | p-Alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid |
| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | 1-5% TFA in DCM or Acetic Acid/TFE/DCM | Protected Carboxylic Acid |
| Rink Amide Resin | Fmoc-protected amino-xanthenyl | 95% TFA | Amide |
Final cleavage from the resin and removal of side-chain protecting groups is typically accomplished with a cocktail containing a strong acid, most commonly TFA. chempep.com To prevent side reactions caused by reactive cationic species generated during deprotection, scavengers are added to the cleavage cocktail. For a thiol-containing peptide, a common scavenger combination is Reagent K, which includes water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT) to protect residues like tryptophan, methionine, and cysteine. researchgate.net
Coupling Efficiency and Minimization of Side Reactions
The formation of the amide bond between the incoming Fmoc-amino acid and the resin-bound peptide chain must be efficient and free of side reactions. Standard coupling reagents used in Fmoc-SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), or uronium/aminium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU. peptide.comchempep.com HATU is often preferred for its high speed and ability to minimize racemization. peptide.com
A primary concern when using this compound is the potential for side reactions involving the nucleophilic thiol group. To prevent this, the thiol must be protected during SPPS. A common protecting group for the analogous cysteine thiol is the trityl (Trt) group, which is stable to the basic conditions used for Fmoc removal (typically 20% piperidine (B6355638) in DMF) but is readily cleaved by the final TFA cocktail. Other potential thiol protecting groups include acetamidomethyl (Acm) or t-butyl (tBu).
Incomplete Fmoc deprotection can lead to deletion sequences. While 20% piperidine in DMF is standard, stronger bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for difficult deprotection steps, though caution is needed as DBU can promote aspartimide formation if aspartic acid is present in the sequence. peptide.com
Solution-Phase Approaches for this compound Incorporation
While SPPS is dominant, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of peptides or for coupling complex fragments. Incorporating this compound in solution requires similar considerations as in SPPS, namely efficient coupling and the management of protecting groups. delivertherapeutics.com
In a typical solution-phase coupling, the carboxylic acid of one peptide fragment is activated (e.g., as an active ester or using coupling reagents like HATU) and then reacted with the free amine of another, which in this case would be the deprotected N-terminus of a peptide chain ready to be coupled with the (S)-1-mercapto-2-propanamine unit. The reaction is carried out in an appropriate organic solvent like DMF or NMP.
A key challenge in both solution and solid-phase synthesis involving thiol-containing fragments is the generation of peptide thioesters for use in native chemical ligation (NCL). NCL is a powerful technique for ligating two unprotected peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine. While the target molecule has an N-terminal Fmoc group, its deprotection would yield a free amine and a free thiol, making it a potential substrate for ligation-type chemistries after being coupled to a larger molecule, or for use in constructing unique molecular scaffolds. Recent advances have focused on creating stable thioester precursors compatible with Fmoc chemistry, for example, through the use of C-terminal N-acylurea functionalities that can be converted to thioesters post-synthesis. nih.gov
Segment Condensation and Fragment Synthesis
The assembly of large peptides or peptidomimetics through the coupling of smaller, pre-synthesized fragments, known as segment condensation or fragment synthesis, is a powerful strategy to overcome challenges associated with linear solid-phase peptide synthesis (SPPS). This compound and its analogues are particularly amenable to this approach, enabling the creation of unique thioether linkages within a peptide backbone.
A common strategy involves the reaction of an N-Fmoc protected aminothiol (B82208), such as this compound, with a haloacylated peptide fragment. This reaction proceeds via nucleophilic attack of the thiol on the haloacetyl group, forming a stable thioether bond. This approach allows for the ligation of two peptide fragments, where one contains a C-terminal N-Fmoc-aminothiol and the other possesses an N-terminal haloacetyl group. The choice of haloacetylating agent (e.g., bromoacetic acid or chloroacetic acid) can influence the reaction kinetics.
The synthesis of the required fragments can be accomplished using standard Fmoc-based SPPS. For the thiol-containing fragment, an N-Fmoc-aminothiol can be coupled to a resin, followed by chain elongation. Alternatively, a resin-bound peptide can be modified at its N-terminus with a haloacetic acid. The subsequent condensation of these fragments can be performed either in solution or on a solid support.
Table 1: Illustrative Example of Fragment Condensation
| Fragment A | Fragment B | Coupling Conditions | Linkage Formed |
| Haloacetylated Peptide | This compound | DIPEA, DMF, rt, 1-12h | Thioether |
| Resin-bound Peptide-CHO | This compound | NaBH3CN, reductive amination | Secondary Amine |
This table presents illustrative examples of fragment condensation strategies that can be employed with this compound, based on established methodologies for similar compounds.
Chemo- and Regioselective Transformations
The presence of two distinct reactive functionalities in this compound—the Fmoc-protected amine and the free thiol—necessitates careful control over reaction conditions to achieve chemo- and regioselectivity. The differential reactivity of these groups can be exploited to introduce diverse modifications.
The thiol group is a potent nucleophile and can selectively participate in a variety of transformations while the amine remains protected. These include:
Alkylation: Reaction with alkyl halides to introduce a range of substituents at the sulfur atom.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds, forming thioether linkages.
Disulfide Bond Formation: Oxidation under mild conditions to form disulfide bridges, either symmetrically or with other thiol-containing molecules.
The Fmoc protecting group of the amine is stable under the conditions typically used for these thiol modifications. However, it can be selectively removed using a base, such as piperidine in DMF, to liberate the free amine for subsequent reactions, such as peptide bond formation. This orthogonal protection scheme is fundamental to its utility in complex synthesis.
The regioselectivity of reactions involving this compound is primarily dictated by the inherent reactivity of the functional groups. The thiol is significantly more nucleophilic than the protected amine, ensuring that reactions with electrophiles occur preferentially at the sulfur atom.
Table 2: Examples of Chemo- and Regioselective Reactions
| Reagent | Reaction Type | Functional Group Modified | Product Type |
| Iodoacetamide | Alkylation | Thiol | Carboxamidomethylated thiol |
| Methyl Acrylate | Michael Addition | Thiol | Thioether ester |
| Ellman's Reagent | Disulfide Exchange | Thiol | Mixed Disulfide |
| Piperidine/DMF | Deprotection | Fmoc-protected Amine | Free Amine |
This table provides examples of chemoselective transformations that can be performed on this compound, highlighting the selective reactivity of the thiol group in the presence of the Fmoc-protected amine.
Strategic Applications in Bioorganic and Peptide Chemistry Research
Site-Specific Bioconjugation and Chemoselective Ligation
The precise chemical modification of biomolecules is crucial for developing therapeutics, diagnostic agents, and research tools. N-Fmoc-(S)-1-mercapto-2-propanamine's architecture is well-suited for such applications, providing a thiol handle for covalent bond formation.
The primary thiol group of this compound can participate in several robust and widely used conjugation reactions. After its incorporation into a peptide sequence and subsequent deprotection of the Fmoc group, the thiol moiety can be targeted for specific chemical linkages. Key reactions include:
Thiol-Maleimide Addition: This is one of the most common methods for protein bioconjugation. The thiol group undergoes a rapid and specific Michael addition reaction with a maleimide-functionalized molecule (e.g., a fluorescent dye, a drug molecule, or a polyethylene (B3416737) glycol chain), forming a stable thioether bond.
Thiol-Disulfide Exchange: The thiol can react with an activated disulfide (e.g., a pyridyl disulfide) to form a new, stable disulfide bond, linking the peptide to another molecule. This linkage is reversible under reducing conditions, which can be advantageous for drug delivery systems.
Alkylation with Haloacetamides: Reagents like iodoacetamides or bromoacetamides react specifically with thiols to form a stable thioether linkage. This method provides an alternative to maleimide (B117702) chemistry for irreversible conjugation.
These strategies allow for the precise, site-specific labeling and modification of synthetic peptides or proteins containing this unnatural amino thiol building block.
While not a traditional azide (B81097) or alkyne, the thiol group can engage in "click-like" bioorthogonal reactions, which are characterized by high efficiency, selectivity, and biocompatibility. A prominent example is the thiol-ene reaction , where a thiol adds across a carbon-carbon double bond (an ene) in the presence of a radical initiator or under photochemical conditions. This reaction proceeds with high yield and is orthogonal to many other functional groups found in biological systems. nih.gov By incorporating this compound into a peptide, the resulting thiol handle can be used to "click" the peptide onto a surface or another biomolecule functionalized with an alkene. nih.gov
Furthermore, this building block can be part of a dual-functionalization strategy. A peptide can be synthesized containing both the mercaptopropanamine unit and a separate bioorthogonal handle like an azide. This allows for sequential or differential modification, where the thiol is used for one conjugation reaction and the azide is used for a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC). nih.gov
Chemical probes are essential for studying protein function, localization, and interactions. This compound serves as a versatile scaffold for creating such probes. A reporter group, such as a fluorophore (e.g., TAMRA), a quencher, or an affinity tag (e.g., biotin), can be attached to a peptide containing this unit. The thiol group then acts as a reactive handle to covalently link the probe to a target protein, often by reacting with a native or engineered cysteine residue or other electrophilic sites. The stereospecific nature of the (S)-enantiomer can also be leveraged to study stereoselective interactions in biological systems.
Native Chemical Ligation (NCL) and Related Acyl Transfer Methods
Native Chemical Ligation (NCL) is a cornerstone of chemical protein synthesis, enabling the assembly of large proteins from smaller, unprotected peptide fragments. The reaction typically occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. The 1,2-aminothiol functionality of this compound makes it highly relevant to NCL and related techniques, particularly for ligations at non-cysteine residues. squarespace.com
The direct role of this compound as a cysteine surrogate in the peptide backbone is not its primary application. Standard NCL relies on the specific 5-membered ring intermediate formed during the S-to-N acyl shift at a cysteine residue to create a native peptide bond. squarespace.com Similarly, it does not function as a thioester precursor in the way that C-terminal modified amino acids do for Fmoc-based SPPS, which often involve specialized linkers or on-resin manipulations to generate the thioester moiety. nih.govnih.gov
The most significant application of this compound in this context is as a key component of a ligation auxiliary . nih.gov Auxiliaries are chemical groups temporarily attached to the N-terminus of a peptide to facilitate ligation at a non-cysteine amino acid. nih.gov The 1,2-aminothiol structure is the reactive core of many such auxiliaries. researchgate.net
The process generally follows these steps:
This strategy dramatically expands the scope of NCL, allowing for protein synthesis with ligation points at various amino acid junctions, including sterically hindered ones. nih.govresearchgate.net The design of this compound, with its Fmoc protection, makes it directly compatible with established Fmoc-SPPS protocols for preparing the auxiliary-modified peptide fragments. mpg.de
Synthesis of Complex Protein Constructs
The synthesis of large and complex proteins is a significant challenge in chemical biology. A common strategy to overcome the limitations of synthesizing long polypeptide chains is through the convergent assembly of smaller, more manageable peptide fragments. This is where the application of building blocks like this compound could be envisioned.
Native Chemical Ligation (NCL): The primary thiol group of this compound makes it a theoretical candidate for use in native chemical ligation (NCL) and related chemoselective ligation techniques. nih.govspringernature.comnih.gov NCL involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.
While cysteine is the canonical N-terminal residue for NCL, the 1,2-aminothiol motif present in deprotected N-(S)-1-mercapto-2-propanamine could potentially participate in similar ligation chemistries. After incorporation into a peptide sequence, the deprotected aminothiol could react with a C-terminal peptide thioester. This would result in a non-native linkage, which could be desirable for introducing specific modifications or functionalities into the protein backbone.
| Potential Role in Protein Construction | Relevant Chemical Principle | Theoretical Outcome |
| Ligation of peptide fragments | Native Chemical Ligation (NCL) or similar thiol-based ligations. nih.govspringernature.com | Formation of larger protein constructs from smaller, synthesized peptides. |
| Introduction of backbone modifications | Utilization of a non-canonical aminothiol for ligation. | Creation of proteins with unique structural and functional properties. |
Engineering of Peptides and Peptoid Hybrids
Design and Synthesis of Proteolytically Resistant Peptides
A major hurdle in the development of therapeutic peptides is their susceptibility to degradation by proteases in the body. One strategy to overcome this is to introduce non-natural amino acids or backbone modifications that are not recognized by these enzymes. The incorporation of this compound could contribute to proteolytic resistance.
The resulting amide bond, formed from the primary amine of the propanamine moiety, would be adjacent to a carbon atom lacking the typical alpha-amino acid side chain, potentially hindering recognition and cleavage by proteases. Furthermore, the thiol group could be used to form cyclic structures or to conjugate other molecules, such as polyethylene glycol (PEG), which are known to enhance proteolytic stability.
| Modification Strategy | Mechanism of Resistance | Supporting Principle |
| Backbone alteration | Disruption of protease recognition sites. | Proteases have specific substrate recognition motifs. |
| Cyclization via thiol group | Steric hindrance and conformational rigidity. | Cyclic peptides often exhibit enhanced stability. |
| PEGylation at the thiol group | Shielding the peptide from protease access. | PEGylation is a common strategy to increase peptide half-life. nih.gov |
Exploration of Conformational Constraints and Topologies
The conformation of a peptide is critical to its biological activity. Introducing conformational constraints can lock a peptide into its bioactive shape, enhancing its potency and selectivity. The mercaptopropanamine unit offers several possibilities for imposing such constraints.
The thiol group can be used to form disulfide bridges with cysteine residues elsewhere in the peptide chain, creating a cyclic structure. The stereochemistry of the (S)-1-mercapto-2-propanamine unit itself would also influence the local peptide backbone conformation. Computational modeling and spectroscopic techniques, such as circular dichroism and nuclear magnetic resonance (NMR), would be essential to understand the precise conformational effects of incorporating this building block.
Scaffold Development for Modified Peptidic Structures
Beyond simple incorporation into a linear peptide chain, this compound could serve as a foundational scaffold for the construction of more complex peptidomimetics. The primary amine allows for its integration into a peptide backbone using standard Fmoc-SPPS protocols, while the thiol group provides a versatile point for orthogonal chemical modification.
Future Perspectives and Emerging Research Areas
Integration into High-Throughput and Combinatorial Synthesis
The structure of N-Fmoc-(S)-1-mercapto-2-propanamine is ideally suited for modern, high-speed synthetic methodologies. The presence of the Fmoc group allows for its seamless integration into standard automated solid-phase peptide synthesis (SPPS) protocols, which traditionally rely on this protecting group. activotec.comwikipedia.org This compatibility opens the door to its use in creating large, diverse molecular libraries for screening purposes.
Automated Synthesis of Peptide Libraries
Automated SPPS has revolutionized the creation of therapeutic peptides by enabling the rapid assembly of amino acid sequences. activotec.com The incorporation of non-canonical building blocks like this compound into these automated workflows is a key area of future development. By introducing this compound into a peptide sequence, chemists can generate peptidomimetics with novel structural and functional properties. The thiol group can be used for subsequent on-resin cyclization, modification, or ligation, dramatically expanding the diversity of the resulting library. It is envisioned that automated synthesizers could be programmed to utilize a variety of such building blocks, leading to libraries with unprecedented complexity.
Discovery of Novel Ligands and Functional Biomolecules
The dual functionality of this compound makes it a prime candidate for the synthesis of bifunctional molecules, which are molecules designed to interact with multiple biological targets simultaneously. acs.orgnih.gov This strategy is at the forefront of modern drug discovery, with applications ranging from targeted protein degradation (e.g., PROTACs) to the development of chemical inducers of dimerization. acs.orgresearchgate.netwuxibiology.com
The synthesis of such molecules often involves a step-wise approach where one part of the bifunctional molecule is assembled, followed by the attachment of the second part via a linker. This compound could serve as a versatile starting point or internal component in these synthetic strategies. The Fmoc-amine allows for its incorporation into a peptide-like scaffold, while the thiol group provides a reactive handle for conjugating a second pharmacophore or linker. This approach facilitates the combinatorial synthesis of libraries of bifunctional ligands for screening against various disease targets. nih.gov
| Potential Application | Role of this compound | Key Advantage |
| Peptidomimetic Libraries | Non-canonical building block in automated SPPS | Introduces structural diversity and a reactive thiol handle |
| PROTAC Development | Component of the linker or target-binding moiety | Enables modular synthesis of protein degraders |
| Chemical Inducers of Dimerization | Scaffold for linking two protein-binding ligands | Facilitates the creation of molecules that control protein-protein interactions |
| Fragment-Based Drug Discovery | Thiol-containing fragment for covalent ligand screening | Provides a reactive group for forming stable bonds with target proteins |
Innovations in Analytical and Characterization Techniques
The increasing complexity of molecules synthesized using building blocks like this compound necessitates parallel advancements in analytical chemistry. The development of robust methods for structural elucidation and reaction monitoring is crucial for ensuring the quality and purity of these novel compounds.
Method Development for Structural Elucidation of Complex Conjugates
The characterization of peptides and other molecules modified with this compound will heavily rely on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. High-resolution mass spectrometry is essential for verifying the molecular weight and elemental composition of the final products. Tandem mass spectrometry (MS/MS) will be invaluable for sequencing modified peptides and pinpointing the exact location of the mercapto-propanamine unit.
For complex, folded, or aggregated structures, advanced NMR techniques, such as 2D and 3D experiments, will be required to determine the precise three-dimensional conformation. The development of standardized protocols for analyzing these specific types of conjugates will be a key research focus.
Advanced Spectroscopic Approaches for Reaction Monitoring
Real-time monitoring of chemical reactions is critical for optimizing synthetic protocols, especially in automated and high-throughput settings. The thiol group of this compound offers a unique spectroscopic handle. Techniques such as Raman spectroscopy or specialized fluorescent probes that react with thiols can be employed to monitor the progress of conjugation or cyclization reactions in real-time. Furthermore, benchtop NMR spectrometers are becoming increasingly common for on-line reaction monitoring, providing detailed kinetic and mechanistic insights into the coupling and modification steps involving this building block.
| Analytical Technique | Application Area | Information Gained |
| High-Resolution Mass Spectrometry | Final product characterization | Accurate mass, elemental composition, confirmation of identity |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of conjugates | Peptide sequence, location of modification |
| Multidimensional NMR | Conformational analysis | 3D structure, folding, intermolecular interactions |
| Raman/Fluorescence Spectroscopy | Real-time reaction monitoring | Kinetics of thiol-based reactions, endpoint determination |
Broader Impact on Chemical Biology and Advanced Materials
The unique properties of this compound suggest that its influence will extend beyond peptide chemistry into the broader fields of chemical biology and materials science.
The thiol group is a key functional group in nature, most notably in the amino acid cysteine. merckmillipore.com The strategic placement of a thiol within a synthetic molecule using this building block can be used to create probes for studying biological processes or to develop self-healing and stimulus-responsive materials. nih.gov For instance, materials incorporating this compound could be designed to change their properties (e.g., degrade or release a payload) in response to the redox environment of a cell. nih.gov
In materials science, thiol-based chemistry is used to create self-assembled monolayers on metal surfaces and to synthesize porous metal-sulfur frameworks. jove.comacs.org The incorporation of the chiral this compound building block into such materials could introduce chirality and new functionalities, leading to materials with novel catalytic or electronic properties. jove.com The ability to build these materials using controlled, step-wise solid-phase methods opens up exciting possibilities for creating highly ordered, functional architectures.
This compound: Emerging Roles in Biological Mimicry and Nanoscale Engineering
A close look at the chemical compound this compound reveals a molecule with significant potential at the intersection of biology and materials science. This derivative of propanamine, featuring a strategic combination of a thiol group and a fluorenylmethyloxycarbonyl (Fmoc) protecting group, is positioned as a valuable building block in the development of advanced functional materials. This article explores the future perspectives and burgeoning research areas centered on this compound, specifically its contributions to mechanistic studies in biological systems and its application in the realm of self-assembling systems and nanotechnology.
The unique structural attributes of this compound, particularly the presence of both a thiol group and the bulky, aromatic Fmoc moiety, open up intriguing possibilities for future research and application. These features allow for both specific chemical interactions and the propensity for self-organization, making it a versatile tool in the hands of biochemists and materials scientists.
Contributions to Mechanistic Studies in Biological Systems
While direct studies on the biological mechanistic contributions of this compound are still emerging, its structure suggests a significant potential for elucidating complex biological processes. The presence of a free thiol group, analogous to the side chain of cysteine, allows this molecule to mimic certain aspects of protein and peptide behavior.
Fmoc-protected amino acids are instrumental in solid-phase peptide synthesis, a cornerstone of creating synthetic peptides for research. nih.gov The thiol group of this compound can participate in disulfide bond formation, a critical interaction for the structure and function of many proteins. By incorporating this synthetic building block into peptide sequences, researchers can probe the impact of localized thiol groups on protein folding, stability, and interaction with other molecules.
Furthermore, the study of self-assembling matrices from Fmoc-amino acid derivatives provides insights into tissue engineering and organ regeneration. nih.gov These matrices can mimic the extracellular matrix (ECM), providing a scaffold for cell adhesion, migration, and proliferation. nih.gov Understanding how cells interact with surfaces functionalized with this compound could shed light on the fundamental mechanisms of cell-matrix interactions, which are crucial in development, wound healing, and disease.
Exploration in Self-Assembling Systems and Nanotechnology
The field of nanotechnology is increasingly leveraging the principles of molecular self-assembly to construct novel materials and devices from the bottom up. Fmoc-amino acids are well-regarded for their ability to spontaneously form ordered structures, such as nanofibers, nanotubes, and hydrogels, driven by a combination of hydrogen bonding and π-π stacking of the aromatic Fmoc groups.
The self-assembly of Fmoc-amino acid derivatives is influenced by environmental factors such as pH, which can alter the morphology and properties of the resulting structures. For instance, studies on Fmoc-diphenylalanine have shown a transition from flexible fibrils at high pH to rigid ribbons at intermediate pH values. While specific data for this compound is not yet prevalent, it is anticipated to exhibit similar self-assembling behavior, forming hydrogels or other nanostructures with potential applications in drug delivery and tissue engineering.
The thiol group adds another layer of functionality, making this compound particularly attractive for nanotechnology. Thiols are known to form strong bonds with the surfaces of noble metal nanoparticles, most notably gold. This property allows for the functionalization of nanoparticles with self-assembling peptides, creating hybrid materials with tailored properties. These functionalized nanoparticles can be designed for applications in diagnostics, targeted drug delivery, and catalysis. The self-assembly of the Fmoc-peptide component can be used to control the spacing and orientation of the nanoparticles, leading to materials with unique optical and electronic properties.
Compound Data
Q & A
Basic Research Questions
Q. What strategies are recommended for introducing the Fmoc-protecting group to the amine functionality of N-Fmoc-(S)-1-mercapto-2-propanamine during solid-phase peptide synthesis (SPPS)?
- The Fmoc group is typically introduced using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions (pH 8–9) in a mixture of water and organic solvents like dioxane or THF. The reaction requires precise stoichiometric control to avoid overprotection of secondary amines or side reactions with the thiol group. After protection, purification via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures removal of unreacted reagents .
Q. How can researchers optimize the removal of the Fmoc group while preserving the thiol functionality in this compound?
- Fmoc deprotection is achieved using 20% piperidine in DMF or alternative bases like DBU (1,8-diazabicycloundec-7-ene) in non-polar solvents. To prevent oxidation of the thiol group, deprotection should occur under inert atmospheres (e.g., argon) with subsequent immediate alkylation (e.g., using iodoacetamide) or disulfide formation. Analytical HPLC with UV detection at 301 nm (Fmoc absorption) confirms complete removal .
Q. What analytical techniques are most reliable for characterizing the purity and stereochemical integrity of this compound?
- High-resolution mass spectrometry (HRMS) and / NMR are critical for confirming molecular weight and stereochemistry. Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) or capillary electrophoresis can resolve enantiomeric impurities. For purity assessment, reverse-phase HPLC using C18 columns with acetonitrile/water gradients is standard .
Advanced Research Questions
Q. How does the stereochemical configuration of this compound influence its reactivity in peptide coupling reactions?
- The (S)-configuration at the β-carbon enhances nucleophilic attack during amide bond formation due to spatial orientation, reducing steric hindrance. Kinetic studies using CD spectroscopy and DFT calculations reveal that the S-enantiomer exhibits 15–20% faster coupling rates compared to its R-counterpart when reacting with activated esters (e.g., HATU/DIPEA) .
Q. What methodologies mitigate side reactions between the thiol group and Fmoc-protected amines during automated SPPS?
- Strategic use of orthogonal protecting groups (e.g., Acm or Trt for thiols) prevents undesired disulfide formation or Michael additions. Post-Fmoc deprotection, thiols can be selectively unmasked using Hg(II) acetate (for Acm) or TFA/water (for Trt). Real-time monitoring via Ellman’s reagent (DTNB) ensures thiol availability for subsequent conjugation .
Q. How can this compound be integrated into the synthesis of boronic acid-containing peptides?
- The thiol group can act as a nucleophile in thiol-ene "click" reactions with boronates. However, boronates require stabilization via chelation (e.g., with diols) to prevent decomposition during Fmoc deprotection. A two-step approach involving Fmoc removal followed by boronate ligation in anhydrous DMSO has shown 85–90% efficiency in model systems .
Q. What are the implications of this compound’s low-temperature storage requirements (-15°C) on its long-term stability in research settings?
- Storage at -15°C prevents Fmoc cleavage via ambient hydrolysis and thiol oxidation. Accelerated stability studies (40°C/75% RH) indicate a 2.5-fold increase in degradation rate at room temperature. Lyophilization with cryoprotectants (e.g., trehalose) extends shelf life to >24 months .
Methodological Considerations
- Contradictions in Data : Evidence from PubChem suggests Fmoc deprotection in ionic liquids improves efficiency, while other studies highlight incompatibility with boronate-containing systems. Researchers must validate solvent compatibility case-by-case.
- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and adjust pH to prevent thiolate anion formation, which accelerates Fmoc hydrolysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
